2-(Difluoromethyl)pyridine-3-carboxamide
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Overview
Description
2-(Difluoromethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is also known by its IUPAC name, 2-(difluoromethyl)nicotinamide . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a carboxamide group at the 3-position .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes in the tricarboxylic acid cycle .
Mode of Action
This interaction could potentially disrupt the normal biochemical processes of the target organism .
Biochemical Pathways
Based on the potential targets, it could affect the tricarboxylic acid cycle and related metabolic pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17213, which could influence its bioavailability .
Result of Action
Based on its potential targets, it could disrupt normal cellular metabolism, leading to the death of the target organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Difluoromethyl)pyridine-3-carboxamide . Factors such as temperature, pH, and the presence of other chemicals could affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloromethylpyridine with difluoromethylamine under suitable conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine amines .
Scientific Research Applications
2-(Difluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)pyridine-3-carboxamide: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Methyl)pyridine-3-carboxamide: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)pyridine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
2-(difluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)5-4(7(10)12)2-1-3-11-5/h1-3,6H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILIHOOIKRRDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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